3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound characterized by its chloro and trifluoroethoxy functional groups attached to a benzoic acid core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Halogenation: Chlorination of the corresponding benzoic acid derivative to introduce the chloro group.
Esterification: Reaction with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethoxy group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzoic acid core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present.
Substitution: Substitution reactions involving the trifluoroethoxy group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Various carboxylic acids and their derivatives.
Reduction products: Alcohols and other reduced derivatives.
Substitution products: Different functionalized benzoic acids.
Scientific Research Applications
3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
2-Chloro-4-(methylsulfonyl)benzoic acid
3-Chloro-4-(trifluoromethoxy)benzoic acid
4-Chloro-3-(trifluoromethoxy)benzoic acid
Uniqueness: 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYFBPOUABLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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